1-Butyl-1-methylpyrrolidinium iodide

Description

Contextualization within Ionic Liquid Systems

1-Butyl-1-methylpyrrolidinium (B1250683) iodide is classified as an ionic liquid (IL), a class of salts that exist in a liquid state below 100 °C. mdpi.com This characteristic is due to the nature of their constituent ions; typically, a large, asymmetric organic cation and an inorganic or organic anion hinder the formation of a stable crystal lattice, thus lowering the melting point. mdpi.com The properties of ionic liquids, such as negligible vapor pressure, non-flammability, high thermal stability, and high ionic conductivity, make them attractive alternatives to traditional volatile organic solvents. mdpi.comelectrochemsci.org

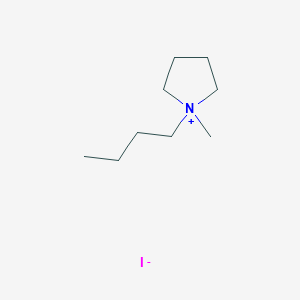

The compound consists of the 1-butyl-1-methylpyrrolidinium ([C4mpyr]+) cation and the iodide (I-) anion. The structure of the cation, featuring a five-membered pyrrolidinium (B1226570) ring with methyl and butyl groups attached to the nitrogen atom, is central to its properties. The choice of the iodide anion is particularly significant for specific electrochemical applications where it can participate directly in redox reactions.

Significance of Pyrrolidinium-Based Ionic Liquids in Contemporary Research

Pyrrolidinium-based ionic liquids are recognized as some of the most promising electrolytes for developing advanced energy devices. mdpi.com They offer highly favorable properties, including high ionic conductivity, low volatility, and notably wide electrochemical stability windows (ESWs), which is the potential range over which the electrolyte remains stable without being oxidized or reduced. mdpi.com

Overview of Key Research Domains and Potential Applications

The unique properties of 1-Butyl-1-methylpyrrolidinium iodide and its constituent ions make it a subject of research in several high-technology domains.

Dye-Sensitized Solar Cells (DSSCs): A primary application area for iodide-based ionic liquids is in the electrolyte for DSSCs. rsc.org Conventional DSSCs often use volatile organic solvents like acetonitrile (B52724) in their electrolytes, which can lead to evaporation and leakage, limiting the long-term stability of the device. mdpi.commrs-j.org Ionic liquids are investigated as non-volatile solvents to overcome this drawback. mdpi.comrsc.org In this context, the iodide anion from this compound can serve as part of the essential I⁻/I₃⁻ redox couple, which is responsible for regenerating the photo-excited dye molecules in the solar cell's operational cycle. mrs-j.orgacs.org The use of pyrrolidinium-based ILs in DSSC electrolytes has been explored to enhance device longevity and performance under thermal stress. researchgate.netpan.pl

Electrochemical Energy Storage: Pyrrolidinium-based ILs are extensively studied as electrolytes for batteries and supercapacitors (also known as electric double-layer capacitors or EDLCs). mdpi.comacs.org Their wide electrochemical windows and good ionic conductivity are crucial for high-performance energy storage. electrochemsci.orgmdpi.com While much research focuses on pyrrolidinium cations paired with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), the fundamental electrochemical stability of the 1-butyl-1-methylpyrrolidinium cation is a key enabling factor. acs.orgdb-thueringen.de It has been used in electrolytes for lithium-based batteries and for the electrodeposition of metals like tantalum and titanium. mdpi.comdb-thueringen.de

Material Synthesis: Ionic liquids can act as solvents and templates for the synthesis of nanomaterials. electrochemsci.org The organized, ionic nature of the liquid medium can influence the formation and structure of nanoparticles. Pyrrolidinium-based ILs have been used for the electrochemical synthesis of platinum nanoparticles, demonstrating their utility in creating advanced materials with specific catalytic or electronic properties. mdpi.com

Table 2: Summary of Research Applications

| Research Domain | Specific Role / Application of 1-Butyl-1-methylpyrrolidinium cation or Iodide anion |

|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Acts as a non-volatile electrolyte component to improve long-term stability. The iodide anion is a key part of the I⁻/I₃⁻ redox couple. mdpi.comrsc.orgresearchgate.net |

| Electrochemical Energy Storage (Batteries, Supercapacitors) | The pyrrolidinium cation provides a wide electrochemical window and thermal stability, crucial for safe, high-voltage device operation. mdpi.commdpi.com |

| Electrodeposition & Material Synthesis | Serves as a stable medium for the electrochemical deposition of metals and the synthesis of nanoparticles. mdpi.comdb-thueringen.de |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZANEDYKZXSCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047938 | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56511-17-2 | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Purity Control in Ionic Liquid Preparation

Established Synthetic Routes for 1-Butyl-1-methylpyrrolidinium (B1250683) Iodide

The preparation of 1-Butyl-1-methylpyrrolidinium iodide is primarily achieved through a two-step process that involves the formation of the desired cation followed by anion exchange, or more directly through a single-step quaternization reaction.

Quaternization Reaction Pathways

The most direct and common method for synthesizing this compound is the quaternization of N-methylpyrrolidine with 1-iodobutane (B1219991). science.govsigmaaldrich.com This S_N2 reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl iodide, leading to the formation of the quaternary ammonium (B1175870) salt.

A general procedure involves reacting 1-methylpyrrolidine (B122478) with 1-iodobutane, often in a suitable solvent like ethyl acetate (B1210297) or acetonitrile (B52724). science.govacs.org The reaction mixture is typically stirred for a prolonged period, sometimes with heating under reflux, to ensure complete reaction. acs.org For instance, the synthesis of the analogous bromide salt, 1-butyl-1-methylpyrrolidinium bromide, is achieved by reacting N-methylpyrrolidine with 1-bromobutane (B133212) in acetonitrile. The mixture is stirred overnight under reflux conditions, yielding the product in high purity (98%) after washing and drying. acs.org A similar approach is used for the iodide salt, where a 10% weight excess of 1-methylpyrrolidine is reacted with 1-iodobutane in ethyl acetate. science.gov

Interactive Data Table: Quaternization Reaction Conditions for Pyrrolidinium (B1226570) Salts

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| N-methylpyrrolidine | 1-bromobutane | Acetonitrile | Stirred overnight under reflux | 1-Butyl-1-methylpyrrolidinium bromide | 98% | acs.org |

| 1-methylpyrrolidine | 1-iodobutane | Ethyl Acetate | Stirred for 5 hours (argon atmosphere) | This compound | ~83% (typical) | science.gov |

Anion Exchange Procedures for Targeted Ionic Liquid Formation

Anion exchange, or metathesis, is a versatile method for preparing a wide range of ionic liquids from a common precursor, often a halide salt like this compound. nih.gov This process involves exchanging the iodide anion with a different anion, allowing for the tailoring of the ionic liquid's properties.

One common technique for anion exchange is the use of anion exchange resins. researchgate.net Resins like Amberlite IRA-400 can be pre-loaded with the desired anion by passing a solution of the corresponding acid or salt through the resin column. Subsequently, a solution of the halide precursor, such as this compound, is passed through the resin, where the iodide ions are exchanged for the new anion. researchgate.net This method is effective for producing a variety of ionic liquids with different anions and can also serve as a purification step to remove residual halide impurities. roco.global

Another approach involves a metathesis reaction in a suitable solvent. For example, to synthesize a hydrophobic ionic liquid like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyrr14][TFSI]), the iodide salt is reacted with a lithium or sodium salt of the desired anion (e.g., Li[TFSI]) in a solvent system where the resulting salts have different solubilities. science.govuobasrah.edu.iq In the case of [Pyrr14][TFSI] synthesis from the bromide precursor, a two-phase system of dichloromethane (B109758) and water is used. The desired ionic liquid remains in the organic phase, while the byproduct, lithium bromide, dissolves in the aqueous phase, facilitating separation. acs.org

Advanced Purification Techniques for Research-Grade Material

The presence of impurities, even in small amounts, can significantly alter the physicochemical properties of ionic liquids. Therefore, rigorous purification is essential to obtain research-grade material. Common impurities include unreacted starting materials, organic byproducts, and residual halides from the synthesis.

A widely used and effective method for purifying pyrrolidinium-based ionic liquids involves treatment with activated carbon and/or alumina (B75360). uobasrah.edu.iqmdpi.comresearchgate.net These sorbents have a high surface area and can effectively adsorb colored impurities and other organic byproducts. Typically, the crude ionic liquid is dissolved in a suitable solvent, such as water or ethyl acetate, and stirred with activated carbon and/or alumina for several hours. science.govmdpi.com The mixture is then filtered to remove the sorbents, and the solvent is evaporated under reduced pressure. The purified ionic liquid is often further dried in a vacuum oven at an elevated temperature to remove any residual solvent and water. science.gov

Interactive Data Table: Purification of Pyrrolidinium-Based Ionic Liquids

| Purification Step | Sorbent Material | Solvent | Conditions | Purpose | Reference |

| Decolorization | Activated Charcoal | Water | Heated at 65 °C for 24h or reflux for 3-5 min | Removal of colored impurities | mdpi.com |

| General Purification | Activated Carbon & Aluminum Oxide | Ethyl Acetate | Stirred overnight at 70 °C (AC), then 5 hours at room temp (AO) | Removal of organic impurities | science.gov |

| Drying | - | - | Heated under vacuum (e.g., 120 °C for 24h) | Removal of volatile impurities and water | science.gov |

Spectroscopic and Chromatographic Methods for Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to assess the purity of this compound and to identify and quantify any impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the 1-butyl-1-methylpyrrolidinium cation and for detecting organic impurities. uobasrah.edu.iqresearchgate.net The ¹H NMR spectrum provides information about the different proton environments in the molecule. For the 1-butyl-1-methylpyrrolidinium cation, characteristic signals for the protons on the pyrrolidinium ring and the butyl and methyl groups are observed. acs.org

Interactive Data Table: ¹H NMR Chemical Shifts for the 1-Butyl-1-methylpyrrolidinium Cation

| Protons | Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity | Reference |

| N-CH₃ | 3.02 | s | acs.org |

| N-CH₂ (butyl) | 3.38 | m | acs.org |

| Ring-CH₂ (adjacent to N) | 3.50 | m | acs.org |

| Ring-CH₂ (beta to N) | 2.08 | s | acs.org |

| -CH₂- (butyl) | 1.68 | m | acs.org |

| -CH₂- (butyl) | 1.31 | m | acs.org |

| -CH₃ (butyl) | 0.92 | t | acs.org |

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the ionic liquid. The spectrum of this compound will show characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups and the pyrrolidinium ring. znaturforsch.comresearchgate.net For the closely related 1-butyl-1-methylpyrrolidinium chloride, characteristic peaks are observed for the CH₂, CH₃, and C-N vibrations. znaturforsch.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities. novapublishers.com For ionic liquids, reversed-phase HPLC is often used, where the separation is based on the hydrophobicity of the components. chromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is crucial for achieving good separation. researchgate.net

Ion Chromatography (IC): Ion chromatography is particularly well-suited for the determination of ionic impurities, especially residual halides like iodide. researchgate.netthermofisher.com This technique uses an ion-exchange column to separate ions based on their charge and size. Suppressed conductivity detection is often employed to enhance the sensitivity for halide anions. thermofisher.com The detection limit for iodide using ion chromatography can be in the parts-per-million (ppm) range, making it an excellent method for quality control. nih.govresearchgate.net

Interactive Data Table: Typical Conditions for Halide Analysis by Ion Chromatography

| Parameter | Condition | Reference |

| Column | Anion-exchange (e.g., Dionex AS9-HC, Metrosep A Supp 17) | researchgate.netmetrohm.com |

| Eluent | Aqueous solution of a salt (e.g., 20 mM NaOH with 10% acetonitrile) | researchgate.net |

| Detection | Suppressed conductivity or UV | researchgate.netthermofisher.com |

| Detection Limit (Iodide) | ~1.0 ppm (conductivity), ~0.02 ppm (UV) | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 Butyl 1 Methylpyrrolidinium Iodide

Vibrational Spectroscopy for Elucidating Inter-ionic and Intra-molecular Interactions

Vibrational spectroscopy probes the energy levels of molecular vibrations, offering detailed insights into chemical bonding, conformational states, and the subtle interactions between the 1-butyl-1-methylpyrrolidinium (B1250683) cation and the iodide anion.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational modes of its functional groups. For 1-butyl-1-methylpyrrolidinium iodide, the FTIR spectrum is dominated by the vibrations of the cation, as the monatomic iodide anion has no internal vibrational modes.

Studies on the closely related 1-butyl-1-methylpyrrolidinium chloride (Pyr14Cl) provide a strong basis for assigning the vibrational bands of the cation. znaturforsch.comresearchgate.net The primary bands are associated with the stretching and bending modes of the C-H bonds in the butyl chain and the pyrrolidinium (B1226570) ring, as well as the vibrations of the C-N and C-C skeletal framework. znaturforsch.comresearchgate.net The interaction between the cation and the iodide anion can subtly shift the frequencies of these vibrations compared to salts with different anions, reflecting changes in the local electrostatic environment. pan.pl For instance, the vibrations of the C-H groups on the carbon adjacent to the positively charged nitrogen atom are particularly sensitive to the nature of the anion. znaturforsch.com

The key vibrational bands and their tentative assignments for the 1-butyl-1-methylpyrrolidinium cation are detailed in the table below, based on data from analogous systems. znaturforsch.comresearchgate.net

FTIR Spectral Data for the 1-Butyl-1-methylpyrrolidinium Cation

| Frequency (cm⁻¹) | Tentative Assignment |

|---|---|

| ~2960 | Asymmetric C-H stretching of CH₃ and CH₂ groups |

| ~2875 | Symmetric C-H stretching of CH₃ and CH₂ groups |

| ~1465 | CH₂ scissoring/bending vibrations |

| ~1380 | CH₃ symmetric bending |

| ~970 | C-N stretching |

| ~900 | C-C stretching of the butyl group |

| ~800 | Pyrrolidinium ring breathing mode |

Data derived from studies on 1-butyl-1-methylpyrrolidinium chloride. znaturforsch.comresearchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions, providing a detailed fingerprint of the molecular structure. westmont.edu

In this compound, Raman spectra offer insights into the conformational state of the flexible butyl chain and the structure of the pyrrolidinium ring. researchgate.net The low-frequency region of the spectrum is especially informative, containing bands related to the skeletal vibrations of the entire cation and intermolecular motions. nih.gov Analysis of the cation's Raman spectra in different environments (e.g., solid vs. liquid, or in different solvents) can reveal changes in conformation and inter-ionic interactions. researchgate.net

Key regions in the Raman spectrum include:

C-H Stretching Region (2800–3100 cm⁻¹): This region contains overlapping bands from the methyl and methylene (B1212753) groups of the butyl chain and the pyrrolidinium ring. westmont.edu

Fingerprint Region (400–1500 cm⁻¹): This complex region contains a wealth of structural information, including C-C stretching, C-N stretching, and various CH₂ and CH₃ bending and rocking modes, which are characteristic of the cation's structure. researchgate.net Studies on similar pyrrolidinium salts show significant bands in the 1400-1500 cm⁻¹ range corresponding to CH₂ and CH₃ bending vibrations. researchgate.net

Unlike polyatomic anions, the monatomic iodide anion does not contribute its own bands to the Raman spectrum, simplifying the analysis to focus solely on the cation's structure and its interaction with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is an unparalleled tool for determining molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to confirm the covalent structure of the cation and to study its dynamic behavior. nih.govacs.org

¹H NMR spectroscopy provides information on the number and type of hydrogen atoms in the molecule. The spectrum of the 1-butyl-1-methylpyrrolidinium cation shows distinct signals for the protons on the butyl chain, the N-methyl group, and the pyrrolidinium ring. The chemical shifts are influenced by the proximity to the positively charged nitrogen atom, which deshields adjacent protons, causing their signals to appear at a higher frequency (downfield). acs.org

Based on data from the analogous 1-butyl-1-methylpyrrolidinium bromide, the expected proton signals are as follows. acs.org

¹H NMR Spectral Data for the 1-Butyl-1-methylpyrrolidinium Cation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.50 | Multiplet | Protons on carbons adjacent to N in the ring (-CH₂-N-CH₂-) |

| ~3.38 | Multiplet | Methylene protons on butyl chain adjacent to N (-N-CH₂-CH₂) |

| ~3.02 | Singlet | Methyl group protons on nitrogen (N-CH₃) |

| ~2.08 | Singlet/Multiplet | Methylene protons on the pyrrolidinium ring not adjacent to N |

| ~1.68 | Multiplet | Methylene protons on the butyl chain (β to N) |

| ~1.31 | Multiplet | Methylene protons on the butyl chain (γ to N) |

| ~0.92 | Triplet | Terminal methyl group protons of the butyl chain (-CH₃) |

Data derived from studies on 1-butyl-1-methylpyrrolidinium bromide in DMSO. acs.org

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in the 1-butyl-1-methylpyrrolidinium cation gives a distinct signal. Similar to ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts. sapub.org

The spectrum provides unambiguous evidence of the nine distinct carbon environments in the cation. The carbons of the pyrrolidinium ring adjacent to the nitrogen typically appear around 60-70 ppm, while the N-methyl and N-butyl carbons also show characteristic shifts. The aliphatic carbons of the butyl chain that are further from the nitrogen atom appear further upfield (lower ppm). sapub.org

Expected ¹³C NMR Chemical Shifts for the 1-Butyl-1-methylpyrrolidinium Cation

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~65-70 | Carbons in the butyl chain and ring adjacent to N (N-C H₂) |

| ~48-55 | N-methyl carbon (N-C H₃) |

| ~25-30 | Butyl chain carbon (β to N) |

| ~20-25 | Pyrrolidinium ring carbons not adjacent to N |

| ~19-22 | Butyl chain carbon (γ to N) |

| ~13-15 | Terminal methyl carbon of the butyl chain |

Expected ranges are based on general principles and data from similar ionic liquids. sapub.org

X-ray Scattering Techniques for Condensed Phase Structural Analysis

While NMR and vibrational spectroscopy probe molecular-level structure, X-ray scattering techniques, such as wide-angle X-ray scattering (WAXS), are used to investigate the arrangement of ions in the condensed (liquid) phase. science.gov For ionic liquids, WAXS reveals information about short-range and long-range ordering. researchgate.net

Studies on pyrrolidinium-based ionic liquids have shown the presence of structural organization arising from the segregation of polar (charged headgroups) and non-polar (alkyl tails) domains. science.gov This creates a micro-heterogeneous liquid structure. The primary diffraction peak observed in the scattering data often corresponds to the correlation between charged groups separated by non-polar domains. The use of a small, spherical anion like iodide, in contrast to larger, more complex anions like bis(trifluoromethylsulfonyl)amide (NTf₂⁻), is expected to significantly influence this packing. science.govresearchgate.net The simpler structure of the iodide anion may lead to more defined and shorter-range ion-ion correlations in the liquid state. researchgate.net

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is a powerful technique for probing the short-range order and local structure in materials, including ionic liquids. By analyzing the diffraction pattern at wide angles, one can determine the characteristic distances between atoms and molecules, providing insights into the liquid's structural arrangement.

Detailed Research Findings:

While specific WAXS data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related compounds, such as 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ([C₄mpyr][NTf₂]). X-ray scattering studies on pyrrolidinium-based ionic liquids typically reveal several key features in their structure functions, S(q), where q is the scattering vector. nih.govacs.org

For instance, a prominent peak is often observed in the WAXS pattern at a q value of approximately 1.3-1.5 Å⁻¹. This peak is generally attributed to the short-range correlations between the cation and the anion, which arise from the charge alternation in the liquid. acs.org Another significant feature is a peak or shoulder at a lower q value, around 0.8-0.9 Å⁻¹, which is associated with the correlation between the ions, including both cation-cation and anion-anion interactions, and is influenced by the size and shape of the ions. acs.org

For this compound, it is expected that the WAXS profile would exhibit similar characteristic peaks. The position of these peaks would be influenced by the specific interactions between the pyrrolidinium cation and the iodide anion. The relatively smaller size of the iodide anion compared to anions like [NTf₂]⁻ might lead to shifts in the peak positions, reflecting different correlation distances. The analysis of these peak positions and their widths can provide quantitative data on the average nearest-neighbor distances and the degree of local order within the ionic liquid.

Interactive Data Table: Expected WAXS Peak Assignments for this compound

| Scattering Vector (q) Range (Å⁻¹) | Corresponding d-spacing (Å) | Probable Structural Origin |

| ~1.3 - 1.5 | ~4.2 - 4.8 | Cation-Anion correlation (Charge ordering) |

| ~0.8 - 0.9 | ~7.0 - 7.9 | Ion-Ion correlation (Cation-Cation, Anion-Anion) |

Note: The values in this table are illustrative and based on data from analogous pyrrolidinium-based ionic liquids. Specific experimental data for this compound is required for precise determination.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) complements WAXS by providing information on larger-scale structures, typically in the range of 1 to 100 nanometers. In the context of ionic liquids, SAXS is particularly useful for identifying nanoscale segregation of polar and non-polar domains, which can arise from the aggregation of the alkyl chains of the cations.

Detailed Research Findings:

The presence of a butyl chain on the pyrrolidinium cation introduces a non-polar character to the molecule. In ionic liquids with sufficiently long alkyl chains (typically longer than butyl), a "pre-peak" or "first sharp diffraction peak" (FSDP) can be observed at low q values (typically below 0.5 Å⁻¹) in the SAXS region. nih.govacs.org This peak is a signature of medium-range order and is attributed to the formation of nanoscale heterogeneities, where the non-polar alkyl tails of the cations aggregate to form domains that are separated from the charged, polar network of the anions and the pyrrolidinium rings. nih.gov

For 1-butyl-1-methylpyrrolidinium based ionic liquids, the observation of a distinct SAXS pre-peak is at the threshold of what is typically observed for chain aggregation. Studies on homologous series of 1-alkyl-1-methylpyrrolidinium cations have shown that a clear FSDP emerges for alkyl chains with six or more carbon atoms. nih.govacs.org Therefore, for this compound, a very broad, low-intensity shoulder might be present in the SAXS profile, indicating weak or transient nanoscale segregation rather than well-defined domains. The absence of a sharp pre-peak would suggest that the butyl chains are not long enough to induce significant and stable segregation into non-polar domains.

Interactive Data Table: Expected SAXS Features for this compound

| Scattering Vector (q) Range (Å⁻¹) | Corresponding d-spacing (Å) | Probable Structural Origin |

| < 0.5 | > 12.6 | Weak or absent pre-peak, indicating limited nanoscale segregation of butyl chains. |

Note: This is an expected finding based on trends in homologous series of pyrrolidinium ionic liquids. Experimental verification is necessary.

Differential Scanning Calorimetry (DSC) for Thermal Phase Transitions and Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the thermal transitions of materials, such as melting temperature (Tₘ), glass transition temperature (T₉), and crystallization temperature (Tₙ).

Detailed Research Findings:

The thermal behavior of this compound has been investigated using DSC. electrochemsci.org In a study characterizing several cyclic ammonium-based ionic liquids, the DSC thermogram for this compound was recorded. electrochemsci.org The analysis of the thermogram reveals the key thermal transitions that the compound undergoes upon heating. Typically, for ionic liquids, a glass transition is observed at low temperatures, which appears as a step-like change in the heat flow. For some ionic liquids that can crystallize, an exothermic crystallization peak may be seen upon cooling, followed by an endothermic melting peak upon subsequent heating. The DSC thermogram for this compound shows a distinct melting transition. electrochemsci.org

Interactive Data Table: Thermal Transition Data for this compound from DSC

| Thermal Transition | Temperature (°C) |

| Melting Temperature (Tₘ) | 135 |

Source: Data extracted from DSC thermogram presented in a study by Wu et al. (2012). electrochemsci.org

This melting point is a key characteristic of the compound and is important for determining its liquid range and potential applications at different temperatures.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a technique where the mass of a substance is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition characteristics of materials.

Detailed Research Findings:

The thermal stability of this compound is a critical parameter for its use in applications that may involve elevated temperatures. TGA provides information on the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (Tₘₐₓ). Studies on pyrrolidinium-based ionic liquids have shown that their thermal stability is influenced by the nature of the anion. researchgate.netiaea.org Halide anions, such as iodide, generally lead to lower thermal stability compared to larger, more stable anions like bis(trifluoromethylsulfonyl)amide. researchgate.net

A study on the thermal kinetics of 1-butyl-1-methylpyrrolidinium bromide ([C₄mpyr][Br]), a closely related compound, provides valuable comparative data. nih.gov The TGA of [C₄mpyr][Br] showed that the onset decomposition temperature and the temperature of maximum decomposition increase with the heating rate. nih.gov For example, at a heating rate of 10 °C/min, the onset decomposition temperature was found to be 276.5 °C. nih.gov Given that the iodide anion is generally less nucleophilic and has a different bond strength with the cation compared to bromide, the thermal stability of this compound is expected to be in a similar range, though not identical. The decomposition mechanism is likely to involve processes such as Hofmann elimination or nucleophilic substitution. cnr.it

Interactive Data Table: Comparative TGA Data for 1-Butyl-1-methylpyrrolidinium Halides

| Compound | Heating Rate (°C/min) | Onset Decomposition Temperature (Tₒₙₛₑₜ) (°C) | Temperature of Maximum Decomposition (Tₘₐₓ) (°C) |

| 1-Butyl-1-methylpyrrolidinium bromide | 5 | 272.0 | 283.1 |

| 1-Butyl-1-methylpyrrolidinium bromide | 10 | 276.5 | 286.7 |

| 1-Butyl-1-methylpyrrolidinium bromide | 15 | 280.4 | 290.1 |

| 1-Butyl-1-methylpyrrolidinium bromide | 20 | 283.5 | 292.0 |

| 1-Butyl-1-methylpyrrolidinium bromide | 25 | 286.0 | 294.2 |

Source: Data for 1-butyl-1-methylpyrrolidinium bromide from Masri et al. (2021). nih.gov The data for the iodide salt would require specific experimental measurement but is expected to show similar trends.

By applying kinetic models such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods to TGA data obtained at multiple heating rates, the activation energy (Eₐ) for the thermal decomposition process can be determined, providing a deeper understanding of the decomposition kinetics. nih.gov

Computational Chemistry and Molecular Simulation of 1 Butyl 1 Methylpyrrolidinium Iodide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are employed to investigate the electronic structure and energetic properties of individual ions and their interactions with high accuracy. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are particularly useful for analyzing the 1-butyl-1-methylpyrrolidinium (B1250683) iodide system. researchgate.net DFT/B3LYP-D3 calculations, for instance, are utilized to gather data on molecular geometry and interactions. researchgate.net

The interaction between the 1-butyl-1-methylpyrrolidinium ([Pyrr₁₄]⁺) cation and the iodide (I⁻) anion is predominantly electrostatic. science.gov Quantum chemical calculations reveal that the energetic landscape is characterized by strong directional interactions. science.gov The most stable configuration, or global minimum, typically involves the anion positioned near the positively charged regions of the cation, particularly around the nitrogen atom of the pyrrolidinium (B1226570) ring. Studies on similar pyrrolidinium-based ILs show that alternative geometries, where the anion is located on other sides of the cation, can be significantly less stable, with energy differences ranging from 11.0 to 18.0 kcal/mol. science.gov This strong directionality is a key feature of the ion pairing in protic and aprotic ionic liquids. The interaction energy is a composite of electrostatic attraction, induction, and dispersion forces, with the electrostatic component being the major source of attraction. science.gov

Electrostatic potential (ESP) surfaces are calculated to visualize the charge distribution on the ions and predict sites of interaction. For the [Pyrr₁₄]⁺ cation, the ESP is most positive around the pyrrolidinium ring, especially near the nitrogen atom and the attached hydrogen atoms, while the non-polar butyl chain represents a region of near-neutral potential. Conversely, the iodide anion presents a negative electrostatic potential. These ESP maps are crucial for predicting how the ions will arrange themselves and how they will interact with other molecules, such as solvents or solutes. For example, in mixtures with water, the positive regions of the cation and the negative anion are primary solvation sites, leading to the formation of hydrogen bonds. mdpi.com Similarly, studies on the interaction of ILs with surfaces show that the electrostatic binding to charged surfaces is a critical factor in their interfacial behavior. nih.gov

Quantum chemical calculations are used to determine the lowest energy (optimized) geometries of the [Pyrr₁₄]⁺ cation and the [Pyrr₁₄]I ion pair. researchgate.net The [Pyrr₁₄]⁺ cation has several conformational possibilities, primarily related to the rotational isomers (conformers) of the n-butyl group. The butyl chain can adopt different arrangements, such as an all-trans (anti) conformation or various gauche conformations. DFT and HF methods can predict the relative energies of these conformers, providing insight into the most probable shapes of the cation in the gas phase and in the liquid state. researchgate.net The pyrrolidinium ring itself typically adopts an envelope or twisted conformation. When forming an ion pair with iodide, the anion's position is optimized relative to the cation's structure to achieve the most stable energetic configuration.

| Computational Method | Focus of Investigation | Key Findings for [Pyrr₁₄]⁺-based systems |

| DFT/B3LYP-D3 | Molecular geometry, interactions | Provides data on structural variations and physical properties. researchgate.net |

| Hartree-Fock (HF) | Analysis of interactions | Used alongside DFT to analyze results of molecular interactions. researchgate.net |

| Ab initio calculations | Local stable structure of cation | The number of methylene (B1212753) groups near the nitrogen atom impacts the cation's stable structure. researchgate.net |

This table summarizes computational methods used to study the molecular geometry and conformational preferences of 1-butyl-1-methylpyrrolidinium-based systems.

Theoretical vibrational spectra (like Infrared and Raman) can be simulated using the results of quantum chemical calculations. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. These simulated spectra are invaluable for interpreting experimental spectroscopic data. For the [Pyrr₁₄]I system, calculations can distinguish between vibrational modes originating from the [Pyrr₁₄]⁺ cation and the I⁻ anion. Cationic modes would include C-H stretching and bending of the butyl chain and pyrrolidinium ring, as well as C-N stretching modes. mdpi.com The addition of a solvent like water can cause shifts in the vibrational frequencies of both the anion and cation, which can be attributed to the formation of hydrogen bonds. mdpi.com Comparing simulated spectra with experimental results allows for precise band assignment, confirming the presence of specific functional groups and characterizing intermolecular interactions. aps.org

| Vibrational Region | Associated Motions (General) | Observed Effects in [Pyrr₁₄]⁺ Systems |

| High-Frequency | C-H stretching of alkyl chain and ring | Sensitive to local environment and conformation. |

| Mid-Frequency | C-H bending, C-C and C-N stretching | Addition of solvents like water can cause blue shifts, indicating hydrogen bonding. mdpi.com |

| Low-Frequency | Collective motions, cation-anion vibrations | Reflects the strength of inter-ionic interactions. |

This table provides a general overview of vibrational band assignments for 1-butyl-1-methylpyrrolidinium-based systems as investigated through simulation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of a system of molecules, providing a dynamic picture of the ionic liquid at the atomistic level. These simulations are essential for understanding the bulk properties that emerge from the collective interactions of many ions.

A hallmark of many ionic liquids with sufficiently long alkyl chains, including [Pyrr₁₄]I, is the formation of nanoscale structural heterogeneity. MD simulations, often complemented by X-ray scattering experiments, have shown that these ILs are not uniform liquids. science.gov Instead, they exhibit a separation into distinct domains. The charged pyrrolidinium headgroups and the iodide anions aggregate to form a continuous, three-dimensional polar network. science.govmdpi.com Interspersed within this polar network are non-polar domains created by the aggregation of the butyl tails of the cations. science.gov This segregation arises from the chemical duality of the cation, which has both a charged, polar head and a non-polar, aliphatic tail. The resulting morphology is sponge-like, with interpenetrating polar and non-polar regions. This nanoscale organization is crucial as it influences many of the macroscopic properties of the ionic liquid, including its viscosity, conductivity, and solvation capabilities for different types of molecules. science.govresearchgate.net

| Structural Feature | Description | Investigative Method | Significance |

| Polar Network | Formed by the aggregation of the charged pyrrolidinium rings and iodide anions. | MD Simulations, X-ray Scattering | Governs ionic conductivity and solvation of polar species. science.gov |

| Non-polar Domains | Formed by the aggregation of the n-butyl tails of the cations. | MD Simulations, X-ray Scattering | Influences viscosity and solvation of non-polar species. science.gov |

| Nanoscale Heterogeneity | Coexistence and interpenetration of polar and non-polar domains on a nanometer length scale. | MD Simulations | Affects overall physicochemical properties like viscosity and transport properties. researchgate.net |

This table details the structural features of bulk 1-butyl-1-methylpyrrolidinium-based ionic liquids as revealed by Molecular Dynamics simulations.

Analysis of Liquid-Vapor and Liquid-Solid Interfacial Phenomena

Molecular dynamics (MD) simulations are instrumental in elucidating the behavior of 1-Butyl-1-methylpyrrolidinium ([C₄C₁pyrr]⁺) based ionic liquids at interfaces, which governs their performance in applications like catalysis and lubrication. At the liquid-vapor interface of [C₄C₁pyrr]⁺ systems, simulations reveal a distinct structural organization that differs significantly from the bulk liquid. nih.gov

A prominent finding is the preferential orientation of the pyrrolidinium cation at the interface. The butyl chains of the cations tend to protrude toward the vacuum phase, creating a nonpolar outermost layer. nih.gov This orientation is driven by the system's tendency to minimize surface tension. Beneath this nonpolar layer, the interface induces a strong organization within the liquid, creating layered structures of alternating polar and nonpolar domains that extend several nanometers into the bulk. nih.gov

Simulations using charge and density profiles along the axis normal to the interface show that the polar regions, consisting of the charged pyrrolidinium rings and the anions, are more structured and ordered in the interfacial area compared to their arrangement in the bulk phase. nih.gov Conversely, the nonpolar domains formed by the aggregation of butyl tails exhibit less structure at the interface than in the bulk. nih.gov This interfacial structuring is a key factor in determining properties such as surface tension, which can also be predicted from these molecular simulations. nih.gov While detailed studies on the liquid-solid interface of 1-Butyl-1-methylpyrrolidinium iodide are less common, the principles of ion orientation and layering observed at the liquid-vapor interface are expected to be fundamental in understanding phenomena at solid surfaces as well.

Determination of Ion Transport Mechanisms and Diffusion Coefficients

Computational studies, particularly molecular dynamics simulations, are critical for understanding the mechanisms of ion transport in this compound. Ion movement in ionic liquids is not a simple hydrodynamic process but is governed by complex, correlated motions. Simulations suggest that ion transport occurs primarily through mechanisms like intermolecular ion hopping and movements coupled with structural relaxations of the surrounding ionic environment. nih.gov In systems containing polymers, the motion of ions like [C₄C₁pyrr]⁺ is driven by the formation and dissolution of ion pairs, often involving hopping between different polymer chains. nih.gov

A significant challenge in the computational modeling of ionic liquids is the accurate prediction of transport properties like diffusion coefficients. Numerous studies using standard non-polarizable force fields report simulated diffusion coefficients that are significantly slower—often by an order of magnitude—than experimentally measured values. nih.govacs.org This discrepancy is a well-documented limitation of many classical force fields, which can struggle to perfectly capture the complex and sluggish dynamics of these systems. The use of polarizable force fields, which account for induced dipoles, can improve these predictions, though they come at a higher computational cost. nih.gov

The table below illustrates typical discrepancies found in the literature for similar ionic liquids, highlighting the ongoing challenge in achieving quantitative agreement between simulation and experiment.

*Illustrative data compiled from literature findings on common ionic liquids to show the typical scale of discrepancy. acs.org Values are approximate and depend heavily on the specific force field and simulation conditions used.

Solvation Dynamics of Excess Electrons and Photo-generated Species

The behavior of excess electrons in ionic liquids is crucial for understanding their stability in electrochemical and radiation environments. While direct simulation data for this compound is scarce, extensive computational studies on other [C₄C₁pyrr]⁺-based systems, particularly with dicyanamide (B8802431) ([DCA]⁻) and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anions, provide significant insight.

When an excess electron is introduced into the system, for instance through photoionization or radiolysis, it initially exists in a delocalized, "dry" state. nih.govresearchgate.net Ab initio MD simulations show that this electron rapidly localizes on a timescale of hundreds of femtoseconds (~300 fs). nih.govnih.gov Two primary localization mechanisms are computationally predicted: localization onto ions or localization within pre-existing cavities in the liquid's structure. nih.gov For photo-generated electrons in [C₄C₁pyrr]⁺ systems, localization into cavities surrounded by the cations appears to be the dominant and kinetically favored pathway. nih.govnih.govresearchgate.net

Once localized in a cavity, the "trapped" electron can undergo further solvation, geminately recombine with the "hole" it left behind, or react with the constituent ions. nih.govresearchgate.net Simulations indicate that the localized electron is kinetically stable, even if it is not the most energetically favorable state. researchgate.net In some trajectories, the excess electron can attack the [C₄C₁pyrr]⁺ cation, leading to its fragmentation into radicals like 1-butylpyrrolidine (B1265533) and a methyl radical. researchgate.net Alternatively, the electron can localize on an anion, which can also lead to fragmentation, a process that is highly dependent on the anion's chemical nature. nih.govresearchgate.net The dynamics of the corresponding "hole" (the radical cation formed upon electron ejection) have also been studied, with simulations suggesting that in many cases, it is the anion that most readily loses an electron, and the resulting hole localizes primarily on the anion. researchgate.net

Influence of Anion and Cationic Tail Modifications on Dynamics and Structure

The structure and dynamics of pyrrolidinium-based ionic liquids are highly tunable through chemical modifications of both the cation and the anion. Computational simulations have been pivotal in understanding these structure-property relationships at the molecular level.

Anion Modification: Replacing the iodide anion in [C₄C₁pyrr]I with others has a profound effect. MD simulations comparing different anions with the same [C₄C₁pyrr]⁺ cation show that the anion size and shape directly influence the morphology of the polar domains in the liquid. nih.gov Larger or more complex anions can disrupt the packing efficiency and alter the size and connectivity of the polar network. The nature of the anion (e.g., hydrophobic vs. hydrophilic) also dictates interactions with co-solvents like water and significantly alters transport properties. nih.govresearchgate.net For instance, studies on [C₄C₁pyrr]⁺ with hydrophobic [NTf₂]⁻ versus more hydrophilic trifluoromethylsulfonate show marked differences in water diffusivity and mixture viscosity. nih.govresearchgate.net Furthermore, the conformational flexibility of the anion can introduce additional relaxation processes in the liquid, affecting its dynamic properties. acs.org

Cationic Tail Modification: Modifying the alkyl tail of the cation also induces significant structural changes. X-ray scattering combined with MD simulations on pyrrolidinium-based ILs reveals that altering the butyl group (e.g., from linear to branched or cyclic) changes the packing and the nature of the nonpolar domains. nih.gov While the morphology of polar domains is primarily dictated by the anion, the aggregation of the nonpolar tails is sensitive to their architecture. nih.gov Increasing the length of the linear alkyl chain generally enhances the formation of nonpolar nanodomains, which can lead to changes in properties like viscosity and ion mobility.

Prediction of Gas Solubility and Permeability in Ionic Liquid Systems

Computational methods are increasingly used to predict the solubility and permeability of gases like CO₂, SO₂, and hydrocarbons in ionic liquids, screening candidates for gas capture and separation applications. Both MD simulations and quantum mechanics-based models like COSMO-RS are employed for this purpose.

Molecular dynamics simulations can model the absorption process directly. By simulating a gas-liquid interface or by inserting gas molecules into the bulk liquid, one can calculate the free energy of solvation and thus predict solubility. nih.gov These simulations provide a microscopic view of how gas molecules are accommodated within the ionic liquid's structured environment, revealing specific interaction sites with the cation and anion. From the simulated dynamics, the diffusion coefficient of the gas within the liquid can be determined. The permeability is then calculated as the product of the solubility and diffusivity.

The table below shows representative experimental gas solubility data in a common ionic liquid, which simulations aim to predict. Alkene gases tend to be more soluble than their corresponding alkanes, and solubility generally increases with the gas molecule's size and polarizability. nih.gov

*Experimental data for gas solubility in [bmim][Tf₂N] to illustrate typical values. nih.govresearchgate.net A lower Henry's Constant indicates higher solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents) for Predictive Thermodynamics

COSMO-RS is a powerful computational tool that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions without the need for extensive, time-consuming simulations. It is particularly well-suited for screening large numbers of ionic liquids, including this compound, for specific applications.

The method first involves a quantum chemical calculation (typically using Density Functional Theory, DFT) for the individual ions, treating them as if they are in a perfect conductor. This generates a "σ-profile" for each ion, which is a histogram of the charge density on its molecular surface. The thermodynamic properties of the bulk ionic liquid and its mixtures are then calculated using statistical mechanics based on the interactions between these surface segments. researchgate.net

For ionic liquid systems, COSMO-RS can predict a wide range of crucial thermodynamic properties:

Activity Coefficients: It can calculate the activity coefficient of a solute (e.g., a gas, a reactant) in the ionic liquid, which is fundamental for predicting solubility and reaction equilibria. researchgate.net

Gas Solubility: By calculating the activity coefficient at infinite dilution, the model can predict Henry's Law constants for various gases, providing a rapid screening tool for gas separation applications. researchgate.net

Vapor-Liquid Equilibria (VLE): The model can predict vapor pressures and phase diagrams for mixtures of ionic liquids with conventional solvents.

Excess Properties: It can estimate properties like the excess enthalpy (heat of mixing) and excess Gibbs free energy for IL-solvent mixtures, offering insight into the nature of their intermolecular interactions.

These predictive capabilities make COSMO-RS an invaluable in silico tool for designing chemical processes and selecting the optimal ionic liquid for a given task, complementing experimental measurements and more computationally intensive MD simulations.

Electrochemical Applications and Electrolyte Performance

Electrolyte Development for Electrochemical Devices

Dye-Sensitized Solar Cells (DSSCs)

1-Butyl-1-methylpyrrolidinium (B1250683) iodide ([Pyr14]I) has demonstrated significant promise as a component in electrolytes for Dye-Sensitized Solar Cells (DSSCs). In these devices, the electrolyte's primary role is to regenerate the photo-oxidized dye by donating an electron, a process facilitated by the iodide/triiodide (I⁻/I₃⁻) redox couple. The performance of [Pyr14]I in this application is linked to its favorable physical and electrochemical properties.

Research comparing various cyclic ammonium (B1175870) iodide-based ionic liquids found that electrolytes containing 1-butyl-1-methylpyrrolidinium iodide yielded superior photovoltaic performance. In one study, a DSSC utilizing a [Pyr14]I-based electrolyte achieved the highest cell efficiency of 6.52% among the tested compounds. mdpi.com This enhanced performance was attributed to the compound's high diffusion coefficient and low viscosity relative to other cyclic ionic liquids, which facilitates efficient mass transport of the redox species within the electrolyte. mdpi.com The mobility of the I⁻/I₃⁻ redox shuttle is critical for the rapid regeneration of the dye and for achieving a high short-circuit current (Jsc), a key parameter in solar cell efficiency. nih.gov

The structure of the cation is also influential. Studies on various heterocyclic cations have shown that their symmetry can influence the thermal stability of the ionic liquid, a crucial factor for the long-term operation of solar cells. mdpi.com The butyl chain on the pyrrolidinium (B1226570) cation has been noted in similar ionic liquid systems to improve photovoltaic performance by enhancing charge transport and reducing charge recombination at the semiconductor/electrolyte interface. mdpi.com

Below is a data table summarizing the performance of a DSSC using this compound in comparison to other cyclic ionic liquids, as reported in the literature.

| Ionic Liquid Cation | Anion | Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Source |

| 1-Butyl-1-methylpyrrolidinium | Iodide | 6.52% | 0.65 V | 15.2 mA/cm² | 0.66 | mdpi.com |

| 1-Ethyl-1-methylpyrrolidinium | Iodide | 6.31% | 0.65 V | 14.6 mA/cm² | 0.66 | mdpi.com |

| 1-Propyl-1-methylpiperidinium | Iodide | 6.01% | 0.64 V | 14.4 mA/cm² | 0.65 | mdpi.com |

| 1-Butyl-1-methylpiperidinium | Iodide | 5.86% | 0.64 V | 14.1 mA/cm² | 0.65 | mdpi.com |

For the following sections, a comprehensive search of scientific literature was conducted. However, no research findings focusing specifically on the use of This compound could be located for these applications. The available research for the 1-Butyl-1-methylpyrrolidinium ([Pyr14]⁺) cation in these contexts consistently involves other anions (e.g., bis(trifluoromethylsulfonyl)imide, tetrafluoroborate) that are electrochemically stable at higher voltages, a requirement for these devices. The iodide anion's specific redox properties make it unsuitable for these applications, thus explaining the absence of dedicated research. In adherence with the instructions to focus solely on the specified compound, these sections cannot be populated.

Electric Double Layer Capacitors (EDLCs) / Supercapacitors

No data available for this compound.

Lithium and Sodium-Ion Secondary Batteries

No data available for this compound.

Ionic Conduction Mechanisms and Charge Carrier Dynamics in Polymer Electrolytes

No data available for this compound.

Electrochemical Stability Window Assessment

Linear Sweep Voltammetry (LSV)

No data available for this compound.

Cyclic Voltammetry (CV)

The electrochemical behavior of electrolytes containing this compound is significantly influenced by the redox activity of the iodide anion and the specific metal salts present. In applications such as the electrodeposition of tellurium from a dichloromethane (B109758) (CH₂Cl₂) solution, this compound acts as a supporting electrolyte. soton.ac.uk A typical cyclic voltammogram for an electrolyte containing 0.75 mM tetrabutylammonium (B224687) hexachlorotellurate(IV) and 100 mM this compound at TiN nanoband electrodes demonstrates the deposition process. soton.ac.uk During the cathodic scan, a decrease in current is observed at approximately -0.8 V versus a silver/silver chloride (Ag/AgCl) reference electrode, which corresponds to the electrodeposition of tellurium from the [TeCl₆]²⁻ complex. soton.ac.uk Upon reversing the scan, a nucleation loop becomes apparent, indicating that nucleation is easier on an electrode where tellurium has already been deposited. soton.ac.uk

In general, for iodide-based ionic liquid electrolytes, the anodic limit of the electrochemical window is defined by the oxidation of iodide (I⁻) to triiodide (I₃⁻) and subsequently to iodine (I₂). This redox couple is fundamental to the operation of devices like dye-sensitized solar cells (DSSCs), where it serves to regenerate the dye. mdpi.comresearchgate.net

Electrodeposition of Metals and Nanomaterials

This compound has been successfully employed as a supporting electrolyte for the template-free electrodeposition of tellurium (Te) nanowires. soton.ac.uk This process allows for the growth of crystalline nanowires directly across an insulating substrate, facilitating subsequent electronic characterization. soton.ac.uk The deposition is carried out from a non-aqueous solution, highlighting the role of the ionic liquid in providing conductivity and enabling the electrochemical process in organic solvents. soton.ac.uk

In a typical experiment, tellurium nanowires are grown from an electrolyte composed of tetrabutylammonium hexachlorotellurate(IV) as the tellurium source and this compound as the supporting electrolyte in dichloromethane. soton.ac.uk Analysis of the resulting nanomaterials confirms the presence of crystalline tellurium with characteristic Raman peaks at 126 cm⁻¹ (A1 mode) and a shoulder at 142 cm⁻¹ (E2 mode). soton.ac.uk

| Parameter | Value/Description | Source(s) |

| Target Material | Tellurium (Te) Nanowires | soton.ac.uk |

| Electrolyte Component 1 | 0.75 mM Tetrabutylammonium hexachlorotellurate(IV) ([NnBu₄]₂[TeCl₆]) | soton.ac.uk |

| Electrolyte Component 2 | 100 mM this compound (BMP-I) | soton.ac.uk |

| Solvent | Dichloromethane (CH₂Cl₂) | soton.ac.uk |

| Deposition Potential | Onset at ca. -0.8 V vs Ag/AgCl | soton.ac.uk |

| Result | Crystalline Tellurium Nanowires | soton.ac.uk |

A summary of the electrolyte composition and conditions for the electrodeposition of Tellurium nanowires.

Influence of Solvent Additives on Electrolyte Properties and Device Performance

The properties and performance of this compound can be significantly modulated by its use as an additive itself or by the influence of co-solvents.

This compound as a Complexing Agent Additive

In the field of aqueous batteries, this compound (referred to as MBPI in this context) has been used as a crucial additive in membraneless Zinc-Iodine (Zn-I₂) batteries. nih.govacs.org When added to a 4 M Zinc Iodide (ZnI₂) aqueous electrolyte, it acts as a complexing agent. nih.govacs.org This addition promotes the formation of pentaiodide (I₅⁻)-containing polyiodides upon charging, which phase-separate from the aqueous electrolyte as a quasi-solid product. nih.govacs.org This effect is critical for device performance, as it minimizes the self-discharge that occurs when soluble polyiodides shuttle to and react with the zinc anode. nih.govacs.org Furthermore, the presence of the bulky pyrrolidinium cation contributes to a more uniform deposition of zinc, suppressing the growth of dendrites that can cause short circuits. acs.org The substitution of a butyl group on the cation is noted to enhance complexation with iodine species compared to smaller alkyl groups. acs.org A membraneless Zn-I₂ battery with 0.3 M of the iodide additive achieved 65 cycles with over 85% coulombic efficiency, whereas a control battery without the additive failed immediately. nih.govacs.org

| System | Additive Concentration | Key Outcome | Source(s) |

| Membraneless Zn-I₂ Battery | 0 M | Immediate failure | nih.govacs.org |

| Membraneless Zn-I₂ Battery | 0.3 M this compound | >85% Coulombic Efficiency over 65 cycles | nih.govacs.org |

Performance comparison of a Zn-I₂ battery with and without this compound as an additive.

Influence of Alcohol Solvents on Electrolyte Properties

The thermodynamic behavior of this compound has been studied in binary mixtures with alcohol solvents like isopropanol (B130326) and n-butanol. acs.org Using techniques such as vapor pressure osmometry at 323.15 K, researchers have investigated the osmotic properties of these mixtures. acs.org It was found that key parameters, including the osmotic coefficient, mean molal activity coefficient, and vapor pressure, all decrease as the concentration of the ionic liquid in the alcohol increases. acs.org These findings are essential for understanding the solute-solvent interactions and for designing electrolytes with tailored properties for specific applications. acs.org

The compound is also a key component in electrolytes for dye-sensitized solar cells (DSSCs), often used with a solvent like acetonitrile (B52724). mdpi.comresearchgate.net An electrolyte using this compound (Pyr14) achieved a power conversion efficiency of 6.52%, which was attributed to its comparatively low viscosity and high diffusion coefficient relative to other cyclic ammonium-based iodide salts. mdpi.comresearchgate.net

Catalysis and Reaction Media Applications

Role as Reaction Solvents in Organic and Inorganic Synthesis

1-Butyl-1-methylpyrrolidinium (B1250683) iodide ([BMPyrr][I]) serves as a reaction medium in various chemical transformations. As an ionic liquid, it provides a polar environment that can be advantageous for dissolving reactants and stabilizing charged intermediates or transition states. Its nature as a Lewis-base ionic liquid can also be pertinent to its application. sigmaaldrich.comalkalisci.com

In organic synthesis, ionic liquids with the 1-butyl-1-methylpyrrolidinium cation are utilized due to their ability to provide a controlled reaction environment. science.gov While specific examples detailing large-scale synthesis using [BMPyrr][I] as a solvent are not extensively documented in readily available literature, its properties are comparable to other ionic liquids used for such purposes. For instance, related imidazolium-based ionic liquids are employed as "green" solvents for a variety of reactions, including biphasic organometallic catalysis, where they facilitate product separation and catalyst recycling. orgsyn.org The synthesis of other pyrrolidinium-based ionic liquids often involves steps where acetonitrile (B52724) is used as a solvent, highlighting the utility of polar aprotic solvents in the synthesis and application of these salts. acs.org The thermodynamic properties of [BMPyrr][I] in binary mixtures with alcohols like isopropanol (B130326) and n-butanol have been studied, providing foundational data on its behavior and interactions at a molecular level, which is crucial for its application as a solvent.

The choice of an ionic liquid as a solvent can significantly impact reaction outcomes. The interactions between the ionic liquid's cations and anions with reactants and catalysts can influence selectivity and reaction rates. The iodide anion in [BMPyrr][I] can play a crucial role, acting as a nucleophilic catalyst or participating in halogen exchange reactions.

Table 1: Physical and Chemical Properties of 1-Butyl-1-methylpyrrolidinium Iodide

| Property | Value |

|---|---|

| CAS Number | 56511-17-2 sigmaaldrich.com |

| Molecular Formula | C₉H₂₀IN sigmaaldrich.com |

| Molecular Weight | 269.17 g/mol sigmaaldrich.comnih.gov |

| Form | Powder sigmaaldrich.com |

| Melting Point | Predicted: 144-166 °C epa.gov |

| Boiling Point | Predicted: 293 °C epa.gov |

| Water Solubility | Predicted: 1.30 mol/L epa.gov |

| LogKow (Octanol-Water Partition Coefficient) | Predicted: -1.76 epa.gov |

Exploration of Co-catalytic Effects and Reaction Kinetics Enhancement

Beyond its role as a simple solvent, this compound can actively participate in chemical reactions, exhibiting co-catalytic effects and enhancing reaction kinetics. The individual ions—the 1-butyl-1-methylpyrrolidinium cation and the iodide anion—can interact with reactants and catalysts to accelerate reaction rates.

The iodide anion is a well-known promoter in many catalytic cycles, particularly in carbonylation and coupling reactions, where it can facilitate oxidative addition steps at a metal center. Although direct studies on [BMPyrr][I] are limited, research on similar ionic liquids provides insight. For example, in reactions where an ionic liquid is used, the medium's viscosity and the degree of ion-association can affect reaction kinetics. pan.pl After correcting for viscosity, reaction rate constants in some ionic liquids are found to be lower than in aqueous solutions but comparable to those in low-polarity organic solvents, suggesting a high degree of ion-association influences the reaction environment.

The doping of polymer electrolytes, such as polyethylene (B3416737) oxide with ammonium (B1175870) iodide, with a related ionic liquid, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate (B1224126), has been shown to increase ionic conductivity. pan.pl This enhancement in ion mobility is directly related to the potential for faster reaction kinetics in systems where charge transport is a key factor. pan.pl The study of binary mixtures of [BMPyrr]⁺ salts with other solvents also provides data on molecular interactions that govern the system's properties and, by extension, its influence on reaction kinetics. mdpi.com These studies help in understanding how the ionic liquid environment can stabilize intermediates and transition states, thereby lowering the activation energy of a reaction.

Development of Supported Ionic Liquid Phase (SILP) Catalytic Systems for Continuous Processes

Supported Ionic Liquid Phase (SILP) catalysis represents a significant advancement in combining the advantages of homogeneous and heterogeneous catalysis. nih.gov This technology involves immobilizing a thin film of an ionic liquid, in which a homogeneous catalyst is dissolved, onto a porous solid support. nih.govresearchgate.net This approach is particularly beneficial for continuous flow processes, offering enhanced catalyst stability, easy separation of products, and the potential for catalyst recycling. nih.govbohrium.comiolitec.de

The general principle of SILP involves several configurations:

Solid Catalyst with Ionic Liquid Layer (SCILL): An active solid catalyst is coated with a layer of ionic liquid to modify its surface and improve selectivity. youtube.com

Supported Ionic Liquid Catalysis (SILCA): A catalytically active ionic liquid is supported on an inert material. youtube.com

Catalyst Dissolved in SILP: A homogeneous catalyst (e.g., metal complex, organocatalyst) is dissolved in the supported ionic liquid film. youtube.com

Ionic liquids like this compound are candidates for creating SILP systems. The ionic liquid can be physically adsorbed onto the support or chemically grafted to the surface. nih.govresearchgate.net Covalent bonding prevents the leaching of the ionic liquid, which is a crucial consideration for liquid-phase reactions. researchgate.netyoutube.com Silica-based materials are commonly used as supports due to their cost-effectiveness and the presence of surface hydroxyl groups that allow for functionalization. researchgate.net

SILP systems offer numerous advantages for continuous processes, including improved mass transport and a reduction in the total amount of expensive ionic liquid and catalyst required. nih.govresearchgate.net This technology has been successfully applied to industrial-scale reactions, demonstrating its potential for creating more efficient and sustainable chemical processes. bohrium.comiolitec.de

Table 2: Advantages of SILP Catalytic Systems for Continuous Processes

| Feature | Benefit | Reference |

|---|---|---|

| Catalyst Immobilization | Facilitates easy separation of the catalyst from the product stream, enabling reuse. | nih.gov |

| High Surface Area | The thin IL film on a porous support provides a large interfacial area for reaction. | researchgate.net |

| Enhanced Stability | The ionic liquid can stabilize the dissolved homogeneous catalyst, prolonging its lifetime. | nih.gov |

| Reduced Leaching | Covalent grafting of the IL to the support minimizes loss of the catalyst and IL into the product stream. | researchgate.netyoutube.com |

| Process Intensification | Enables the use of fixed-bed reactors for continuous, efficient, and safer chemical production. | bohrium.comiolitec.de |

Application in Photocatalytic Systems

Ionic liquids are increasingly being explored for their potential to enhance the efficiency of photocatalytic systems. They can act as solvents, stabilizers for photocatalyst nanoparticles, or as active components that modify the electronic properties of the photocatalyst.

A notable example, which provides a strong analogy for the potential role of this compound, involves the use of its isomer, 1-butyl-3-methylimidazolium iodide ([Bmim]I), to modify bismuth oxyiodide (BiOI), a visible-light-driven photocatalyst. In this system, the ionic liquid serves a dual purpose: it acts as the iodide source for the synthesis of BiOI and as a surface-modifying agent. The modification with the ionic liquid was found to significantly enhance the photocatalytic activity of BiOI in the degradation of organic pollutants. This enhancement is attributed to the ionic liquid's ability to trap photoexcited electrons, which inhibits the rapid recombination of electron-hole pairs—a common limitation in many photocatalysts.

Similarly, ionic liquid-supported photocatalysts have been developed as reusable, environmentally friendly systems. For instance, an anthraquinone-based photocatalyst supported by an ionic liquid has been used for the oxidation of vicinal diols to carboxylic acids using air and light. The ionic liquid medium allowed for the efficient recycling of the photocatalyst.

Given these findings, this compound could be applied in photocatalysis in several ways:

As a source of iodide to synthesize or modify iodide-containing photocatalysts.

As a solvent that can stabilize photocatalyst particles and influence the reaction environment.

Separation Science and Extraction Processes

Liquid-Liquid Extraction Efficiencies (e.g., Ethanol (B145695) from Hydrocarbons)

The use of pyrrolidinium-based ionic liquids has been explored for the liquid-liquid extraction (LLE) of valuable compounds from various mixtures. While specific data on the efficiency of 1-Butyl-1-methylpyrrolidinium (B1250683) iodide for the extraction of ethanol from hydrocarbons is not extensively documented in publicly available research, the performance of structurally similar ionic liquids provides insight into its potential.

For instance, pyrrolidinium-based ILs have been investigated for the separation of aromatic compounds like benzene (B151609) from aliphatic hydrocarbons. These studies highlight that the efficiency of the extraction is influenced by the nature of the ionic liquid's cation and anion. Generally, the selectivity and distribution coefficients are key parameters in evaluating LLE performance. While imidazolium-based ILs are more commonly studied, research indicates that the choice of the cation, such as the 1-butyl-1-methylpyrrolidinium cation, plays a significant role in the extraction process.

In the context of alcohol extraction from aqueous solutions, which shares principles with extraction from hydrocarbons, the hydrophobicity of the IL's components is crucial. For example, in butanol extraction, ionic liquids with the bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) anion have shown high distribution coefficients and extraction efficiencies. Although the iodide anion in [C4mpyr][I] is less hydrophobic, the pyrrolidinium (B1226570) cation can be tailored to enhance extraction capabilities. Studies on other systems, such as the extraction of algicidal compounds, have utilized 1-butyl-1-methylpyrrolidinium bromide, a closely related IL, demonstrating the cation's utility in extraction processes. frontiersin.org

Table 1: Illustrative Liquid-Liquid Extraction Data for a Pyrrolidinium-Based IL (Note: Data below is for a representative system to illustrate performance metrics, as specific data for [C4mpyr][I] in ethanol-hydrocarbon systems is limited.)

| System | Ionic Liquid | Distribution Coefficient (D) | Selectivity (S) |

|---|---|---|---|

| Butanol-Water | [Omim][Tf2N] | 1.939 | 132 |

This interactive table demonstrates typical parameters measured in LLE studies. The distribution coefficient indicates how butanol distributes between the IL and aqueous phases, while selectivity measures the IL's preference for butanol over water. researchgate.net

Gas Absorption Capacity and Selectivity (e.g., Sulfur Dioxide, Carbon Dioxide)

Ionic liquids are recognized as potential solvents for capturing acidic gases like sulfur dioxide (SO₂) and carbon dioxide (CO₂). The mechanism of absorption can be either physical or chemical, largely depending on the nature of the anion.

Sulfur Dioxide (SO₂): Research has shown that ionic liquids with halide anions, such as bromide and chloride, can exhibit strong interactions with SO₂. This interaction often involves a charge transfer complex between the halide anion and the SO₂ molecule, leading to high absorption capacities. nih.gov For example, contact between crystalline 1-butyl-3-methyl-imidazolium bromide (BMIBr) and SO₂ can cause the ionic liquid to melt and dramatically decrease in viscosity, indicating a strong interaction. nih.gov While specific absorption isotherms for 1-Butyl-1-methylpyrrolidinium iodide are not readily available, the presence of the iodide anion suggests it would likely have a significant capacity for SO₂ absorption through similar Lewis acid-base interactions.

Carbon Dioxide (CO₂): The absorption of CO₂ in ionic liquids is highly dependent on the anion. acs.org Anions like acetate (B1210297) ([Ac]⁻) can react chemically with CO₂, leading to very high absorption capacities at low pressures. text2fa.irresearchgate.net In contrast, anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻) typically absorb CO₂ through physical dissolution, where the gas solubility is influenced by the free volume within the liquid. acs.org The iodide anion is a weaker Lewis base compared to acetate, suggesting that the absorption of CO₂ in [C4mpyr][I] would be primarily a physical process. The cation's structure can also influence gas solubility by affecting the packing and free volume of the ionic liquid. acs.org Generally, increasing the alkyl chain length on the cation can lead to higher CO₂ solubility.

Table 2: Comparative CO₂ Absorption Capacity for Different Ionic Liquids (Note: This table provides a comparative view, as specific capacity data for [C4mpyr][I] is sparse.)

| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO₂ Solubility (mole fraction) | Absorption Type |

|---|---|---|---|---|

| [bmim][Ac] | 298 | ~0.1 | ~0.2 | Chemical |

| [bmim][PF₆] | 333 | ~4 | ~0.6 | Physical |

| [bmim][BF₄] | 333 | ~4 | ~0.4 | Physical |

This interactive table shows the CO₂ solubility in different common ionic liquids, highlighting the significant impact of the anion on absorption capacity and mechanism. acs.orgtext2fa.ir

Strategies for Purification and Regeneration of Contaminated Ionic Liquids

A key advantage of ionic liquids is their potential for regeneration and reuse, which is crucial for the economic and environmental viability of any industrial process. Common contaminants can include extracted solutes, water, or residual organic solvents.

General strategies for the purification and regeneration of ionic liquids include: